An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic acid (CAS 913835-50-4)
An In-depth Technical Guide to 3-(3-Chloropropylsulfonamido)phenylboronic acid (CAS 913835-50-4)
This guide provides a comprehensive technical overview of 3-(3-Chloropropylsulfonamido)phenylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. By integrating a reactive chloropropyl tether, a versatile sulfonamide linker, and a diol-responsive boronic acid, this compound serves as a valuable building block for the synthesis of targeted therapeutics, advanced sensors, and responsive biomaterials. This document outlines its core properties, provides a detailed, field-proven protocol for its synthesis, and explores its chemical reactivity and potential applications, grounding all claims in established chemical principles.
Core Molecular Characteristics
3-(3-Chloropropylsulfonamido)phenylboronic acid is a unique trifunctional organic compound. Its structure is centered on a phenylboronic acid core, which is functionalized at the meta-position with a sulfonamide group that is, in turn, N-substituted with a 3-chloropropyl chain. This specific arrangement of functional groups dictates its chemical behavior and potential utility.
Physicochemical Properties
A summary of the key physicochemical properties for 3-(3-Chloropropylsulfonamido)phenylboronic acid is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the properties of analogous compounds due to a lack of extensive characterization in published literature.
| Property | Value | Source(s) |
| CAS Number | 913835-50-4 | [1] |
| Molecular Formula | C₉H₁₃BClNO₄S | [2] |
| Molecular Weight | 277.53 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Inferred |
| Storage | Store at room temperature in a dry, inert atmosphere | [4] |
Note: There is a discrepancy in the literature regarding the molecular weight, with some sources citing 327.23 g/mol . The value of 277.53 g/mol is consistent with the provided molecular formula.
Structural Diagram
Caption: Chemical structure of 3-(3-Chloropropylsulfonamido)phenylboronic acid.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via sulfonylation.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the synthesis of N-alkylsulfonamides from an amine and a sulfonyl chloride.[6]
Materials:
-
3-Aminophenylboronic acid hemisulfate (or monohydrate)
-
3-Chloropropanesulfonyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-aminophenylboronic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add pyridine or TEA (2.5 eq) to the solution and stir for 10 minutes.
-
Sulfonyl Chloride Addition: Dissolve 3-chloropropanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Challenge: Arylboronic acids are often unstable on silica gel, which can lead to deboronation.[7][8]
-
Recommended Method: Purification is best achieved by recrystallization or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to chromatography, followed by hydrolysis back to the free acid.[9]
-
Direct Purification (with caution): If chromatography is attempted, use a deactivated silica gel and a fast elution with a hexane/ethyl acetate solvent system. Significant yield loss may occur.
-
Spectroscopic Characterization (Predicted)
No published spectroscopic data for 3-(3-Chloropropylsulfonamido)phenylboronic acid exists. The following are predicted values based on analyses of similar compounds, including 3-aminophenylboronic acid, 3-bromophenylboronic acid, and various sulfonamides.[10][11][12] These predictions are essential for confirming the identity of the synthesized product.
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | δ 9.8-10.2 (s, 1H, NH-sulfonamide), δ 8.0-8.2 (s, 2H, B(OH)₂), δ 7.2-7.8 (m, 4H, Ar-H), δ 3.7 (t, 2H, -CH₂-Cl), δ 3.3 (t, 2H, N-CH₂-), δ 2.1 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ 140-145 (Ar-C-S), δ 130-135 (Ar-C-B), δ 120-130 (other Ar-C), δ 45-50 (N-CH₂-), δ 40-45 (-CH₂-Cl), δ 30-35 (-CH₂-CH₂-CH₂-) |
| ¹¹B NMR (DMSO-d₆) | δ 25-30 ppm (characteristic for sp²-hybridized trigonal planar boronic acid)[13][14] |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1350-1310 & 1170-1150 (SO₂ stretch, asymmetric & symmetric), 750-650 (C-Cl stretch) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ≈ 276.0 |
Chemical Reactivity and Stability
The utility of this molecule is derived from the distinct reactivity of its three functional groups. Understanding these reactions is key to its application in multi-step syntheses.
Caption: Key reaction pathways for each functional group.
Boronic Acid Moiety
-
Reversible Esterification: The boronic acid group readily and reversibly forms cyclic esters with 1,2- and 1,3-diols.[2] This interaction is pH-dependent and is the foundation for its use in glucose sensors and pH-responsive drug delivery systems.[15]
-
Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form bi-aryl structures.[7]
-
Stability: Arylboronic acids can undergo protodeboronation under certain conditions (e.g., prolonged exposure to silica gel or harsh acidic/basic conditions).[5] They can also form trimeric anhydrides (boroxines) upon dehydration.
3-Chloropropyl Chain
-
Nucleophilic Substitution: The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to Sₙ2 reactions. This allows for the straightforward introduction of various nucleophiles such as amines, azides, thiols, and cyanides, providing a powerful handle for conjugation to biomolecules or surfaces.
Sulfonamide Linker
-
Chemical Stability: The sulfonamide bond is generally robust and stable to a wide range of reaction conditions, including those typically used for Suzuki couplings and nucleophilic substitutions on the chloropropyl chain. It is significantly more resistant to hydrolysis than a standard amide bond.
-
Reactivity with Chlorine: While stable under most synthetic conditions, sulfonamides can react with free chlorine, which is a consideration in water treatment contexts.[16]
Applications in Research and Development
The trifunctional nature of 3-(3-Chloropropylsulfonamido)phenylboronic acid makes it a highly valuable building block, or "scaffold," in drug discovery and materials science.
-
Targeted Drug Delivery: The boronic acid can act as a targeting moiety, binding to the overexpressed sialic acid-rich glycans on the surface of cancer cells.[17][18] The chloropropyl chain can then be used to attach a cytotoxic drug, creating a targeted chemotherapeutic agent.
-
PROTACs and Molecular Glues: The molecule can serve as a linker component in Proteolysis Targeting Chimeras (PROTACs). The boronic acid could bind to a target protein, while the chloropropyl end, after modification, could be attached to an E3 ligase-binding element.
-
Glucose-Responsive Materials: By incorporating this molecule into a polymer backbone, the boronic acid's affinity for glucose can be exploited to create hydrogels or nanoparticles that swell or disassemble in the presence of glucose, enabling self-regulated insulin delivery.[19]
-
Functionalized Surfaces and Affinity Chromatography: The chloropropyl group allows for easy immobilization onto surfaces (e.g., silica or nanoparticles). The boronic acid can then be used for affinity chromatography to capture and purify glycoproteins or other diol-containing molecules.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling precautions can be established based on related boronic acids and organochlorine compounds.[9][20]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Boronic acids can be sensitive to moisture.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-(3-Chloropropylsulfonamido)phenylboronic acid is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The boronic acid provides a gateway to diol recognition and palladium-catalyzed cross-coupling, while the chloropropyl chain offers a reliable site for nucleophilic conjugation. The robust sulfonamide linker ensures molecular integrity during multi-step synthetic sequences. For researchers and drug development professionals, this compound represents a versatile platform for constructing complex molecular architectures for targeted therapies, advanced diagnostics, and smart materials. Careful consideration of its stability, particularly during purification, is crucial for its successful application.
References
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- 12. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
- 16. Chlorination and oxidation of sulfonamides by free chlorine: Identification and behaviour of reaction products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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